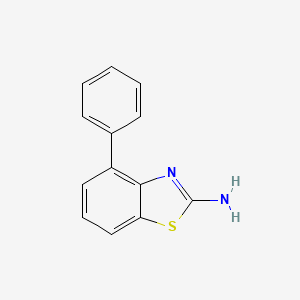

4-Phenyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzothiazole ring fused with a phenyl group and an amine group at the second position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives. One common method is the cyclization of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot multicomponent reactions and microwave-assisted synthesis are favored for their efficiency and reduced waste generation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

One of the significant applications of 4-Phenyl-1,3-benzothiazol-2-amine derivatives lies in their antimicrobial properties. Research has demonstrated that compounds with this scaffold exhibit notable antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Case Study: Antibacterial Activity

A study reported the synthesis of a series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols, which exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 32.6 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 4-amino derivative | 20 | S. aureus |

| Hydroxyl derivative | 32.6 | E. coli |

Antileishmanial Activity

This compound derivatives have also been explored for their potential in treating leishmaniasis. A study synthesized several derivatives and tested them against Leishmania amazonensis, revealing promising anti-promastigote activity with selectivity indices indicating low cytotoxicity to human cells.

Case Study: Leishmaniasis Treatment

In this research, one compound demonstrated an IC50 of 20.78 μM against promastigotes, suggesting it could serve as a lead compound for further development . The findings indicate that structural modifications can enhance efficacy while minimizing toxicity.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 6 | 20.78 | 5.69 |

| Compound 3 | 46.63 | 26.11 |

Potential for Treating Human African Trypanosomiasis

The compound has also shown potential in combating human African trypanosomiasis (HAT). Research efforts have identified benzothiazole derivatives with significant antiparasitic activity against Trypanosoma brucei, the causative agent of HAT.

Case Study: Antitrypanosomal Activity

A recent study highlighted a urea derivative of 2-aryl-benzothiazol-5-amines that exhibited potent in vitro activity with an effective concentration (EC50) of just 2 nM and demonstrated efficacy in murine models . This suggests that modifications to the benzothiazole scaffold can lead to new therapeutic options for HAT.

| Compound | EC50 (nM) | Efficacy in Mice |

|---|---|---|

| Urea derivative | 2 | Cured all treated mice |

Dual Inhibition Potential

Research has also focused on the dual inhibitory effects of benzothiazole derivatives on soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are important targets for pain management and inflammation control.

Case Study: Dual Inhibitors

A study reported the synthesis of benzothiazole-based analogs that effectively inhibited both sEH and FAAH with IC50 values below 10 nM, demonstrating potential for developing new analgesics . These compounds could provide therapeutic benefits without the adverse effects commonly associated with traditional nonsteroidal anti-inflammatory drugs.

| Compound | IC50 sEH (nM) | IC50 FAAH (nM) |

|---|---|---|

| Benzothiazole analog | 7 | 9.6 |

Mecanismo De Acción

The mechanism of action of 4-Phenyl-1,3-benzothiazol-2-amine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as DNA gyrase, which is crucial for bacterial replication . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

2-Phenylbenzothiazole: Similar structure but lacks the amine group, resulting in different biological activities.

2-Aminobenzothiazole: Lacks the phenyl group, which affects its chemical reactivity and applications.

Benzothiazole: The parent compound, used as a precursor for various derivatives.

Uniqueness: 4-Phenyl-1,3-benzothiazol-2-amine is unique due to the presence of both the phenyl and amine groups, which enhance its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Actividad Biológica

4-Phenyl-1,3-benzothiazol-2-amine is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and antimicrobial treatments. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound features a benzothiazole core with a phenyl substituent at the 4-position. This structural configuration enhances its reactivity and biological activity compared to simpler benzothiazole derivatives. The compound's physicochemical properties, such as lipophilicity and solubility, are critical for its bioavailability and therapeutic efficacy.

Target Interactions

Research indicates that benzothiazole derivatives, including this compound, interact with various biological targets:

- Anticancer Activity : The compound has demonstrated anti-breast cancer properties by inhibiting cancer cell proliferation through DNA interaction mechanisms.

- Antimicrobial Effects : It exhibits significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .

Biochemical Pathways

The compound is involved in several biochemical pathways that modulate cellular functions:

- Enzyme Inhibition : It has been shown to inhibit key enzymes related to inflammation and pain signaling pathways .

- Gene Expression Modulation : Benzothiazole derivatives can alter gene expression profiles associated with cancer progression and microbial resistance .

Anticancer Properties

This compound has been investigated for its potency against various cancer cell lines. Studies have reported significant growth inhibition in breast cancer cells with IC50 values indicating effective concentrations for therapeutic use. The compound's mechanism involves inducing apoptosis and cell cycle arrest in malignant cells .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity:

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial | 8 |

| Escherichia coli | Moderate antibacterial | 16 |

| Candida albicans | Antifungal | 32 |

These findings suggest that this compound could serve as a lead compound in developing new antimicrobial therapies .

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound against various microbial strains. For instance, one study demonstrated its ability to inhibit biofilm formation in E. coli, which is crucial for preventing chronic infections .

Animal Models

While specific dosage effects in animal models remain limited, preliminary studies suggest that the compound may exhibit dose-dependent effects on tumor growth inhibition and microbial resistance. Further research is needed to establish safe and effective dosing regimens.

Propiedades

IUPAC Name |

4-phenyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDUVSMURHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.